molecular formula C20H17N5O2S B11003769 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B11003769
M. Wt: 391.4 g/mol
InChI Key: LXLICIRXGVVRTL-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetamidation: The indole derivative is then acylated with acetic anhydride to introduce the acetamido group.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the indole-acetamido derivative with the thiazole-pyridine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.

    Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole, pyridine, and thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the acetamido, pyridine, and thiazole groups may enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Lacks the acetamido group, which may affect its biological activity.

    2-(4-acetamido-1H-indol-1-yl)acetamide:

    N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Lacks the indole core, which is crucial for certain biological activities.

Uniqueness

2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is unique due to its combination of an indole core, acetamido group, pyridine ring, and thiazole ring. This structural complexity may confer enhanced biological activity and specificity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H17N5O2S/c1-13(26)22-16-3-2-4-18-15(16)7-10-25(18)11-19(27)24-20-23-17(12-28-20)14-5-8-21-9-6-14/h2-10,12H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

LXLICIRXGVVRTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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